molecular formula Ir5La B14727843 Iridium--lanthanum (5/1) CAS No. 12030-77-2

Iridium--lanthanum (5/1)

Cat. No.: B14727843
CAS No.: 12030-77-2
M. Wt: 1099.99 g/mol
InChI Key: UJFNWDURPXOKHZ-UHFFFAOYSA-N
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Description

Overview of Intermetallic Compounds in the Iridium-Lanthanum Binary System

The iridium-lanthanum (Ir-La) binary system is characterized by the formation of several stable intermetallic compounds. These compounds are formed by the direct reaction of iridium and lanthanum at high temperatures. The specific phases that exist in this system are represented in the Ir-La phase diagram. Among these, the iridium-rich compound, Iridium--lanthanum (5/1), with the chemical formula Ir₅La, is a notable phase. asminternational.org Other reported phases in this system include IrLa, Ir₂La, and Ir₁₇La₂. asminternational.orgnist.govontosight.ai

The formation and stability of these intermetallic compounds are governed by the thermodynamic properties of the system and the atomic characteristics of iridium and lanthanum. Iridium is a very hard, brittle, silvery-white transition metal of the platinum group, known for its high melting point and exceptional corrosion resistance. wikipedia.org Lanthanum is a soft, ductile, silvery-white metal, and it is the prototypical element of the lanthanide series. wikipedia.org The significant differences in the electronegativity and atomic radii of iridium and lanthanum contribute to the formation of ordered intermetallic structures rather than simple solid solutions.

Significance of Iridium-Rich Lanthanum Intermetallics in Materials Science Research

Iridium-rich intermetallic compounds, including Ir₅La, are of particular interest to materials scientists due to the unique combination of properties inherited from their constituent elements. Iridium's high melting point and excellent chemical stability suggest that these intermetallics could be suitable for high-temperature structural applications. Furthermore, the presence of lanthanum, a rare-earth element, can introduce interesting magnetic and electronic properties.

Research into iridium-rich lanthanum intermetallics is driven by the potential for discovering new materials with applications in various fields. For instance, the catalytic activity of iridium-based materials is well-documented, and the addition of lanthanum can modify this activity, potentially leading to more efficient and selective catalysts. evitachem.com The electronic properties of these compounds are also of fundamental interest, with potential applications in electronic devices.

Historical Context of Iridium-Lanthanum System Investigations

The investigation of the iridium-lanthanum system is part of a broader effort to characterize binary systems involving platinum-group metals and rare-earth elements. Early studies focused on identifying the stable phases and determining their crystal structures. X-ray diffraction techniques have been instrumental in elucidating the crystallographic details of the various Ir-La intermetallic compounds.

Initial investigations into the Ir-La system date back to the mid-20th century, with ongoing refinements to the phase diagram as more advanced characterization techniques become available. The determination of the crystal structure of Ir₅La as having the CaCu₅-type structure was a significant step in understanding the crystallographic trends within this and related systems. asminternational.org The continued study of this system is facilitated by computational methods, such as ab initio calculations, which can predict the stability and properties of different phases. aps.orgdiva-portal.org

Interactive Data Table: Known Intermetallic Compounds in the Iridium-Lanthanum System

CompoundChemical FormulaPearson SymbolSpace GroupPrototype
Iridium--lanthanum (5/1)Ir₅LahP6P6/mmmCaCu₅
Iridium--lanthanum (2/1)Ir₂La
Iridium--lanthanum (1/1)IrLa
Iridium--lanthanum (17/2)Ir₁₇La₂

Properties

CAS No.

12030-77-2

Molecular Formula

Ir5La

Molecular Weight

1099.99 g/mol

IUPAC Name

iridium;lanthanum

InChI

InChI=1S/5Ir.La

InChI Key

UJFNWDURPXOKHZ-UHFFFAOYSA-N

Canonical SMILES

[La].[Ir].[Ir].[Ir].[Ir].[Ir]

Origin of Product

United States

Synthesis and Fabrication Methodologies of Iridium Lanthanum 5/1

Advanced Synthesis Techniques for Intermetallic Phases

The formation of binary intermetallic compounds like LaIr₅ relies on facilitating the reaction and atomic ordering of the constituent elements. amazemet.com Several advanced synthesis techniques are employed, each offering distinct advantages in controlling the microstructure and properties of the final product. The choice of method is often dictated by the thermodynamic properties of the La-Ir system and the desired final form of the material, such as polycrystalline, single crystal, or powder.

High-Temperature Synthesis Approaches

High-temperature methods are essential for synthesizing intermetallics containing refractory metals like iridium, which has a melting point of 2466 °C. shef.ac.uk

Arc Melting : This is a prevalent technique for producing alloys with high melting points. In this process, high-purity iridium and lanthanum are placed in a water-cooled copper hearth under an inert argon atmosphere. iaea.org An electric arc is generated between a non-consumable tungsten electrode and the raw materials, creating temperatures sufficient to melt and alloy the components. nasa.gov To ensure homogeneity, the resulting alloy "button" is typically melted multiple times, being flipped between each melting step. For iridium alloys, this can be performed under a partial pressure of argon to minimize the vaporization of lower-melting-point constituents. iaea.org

Self-Propagating High-Temperature Synthesis (SHS) : SHS is an energy-efficient method where a chemical reaction, once initiated by a brief heat pulse, propagates through a compact of reactant powders. researchgate.net For LaIr₅, a compressed mixture of fine lanthanum and iridium powders would be used. The highly exothermic nature of intermetallic formation provides the energy to sustain the reaction. mdpi.com This technique can rapidly produce the desired compound, although controlling the final microstructure and porosity can be challenging.

Powder Metallurgy Routes

Powder metallurgy (PM) is a versatile process used when melt-based methods are difficult, especially for materials with very high melting points or when a specific porous structure is desired. Current time information in Los Angeles, CA, US.ustb.edu.cn The PM route for LaIr₅ would involve several key steps:

Powder Production : The process begins with fine, high-purity powders of lanthanum and iridium. Gas atomization is a common method for producing spherical metal powders required for advanced PM techniques. assayofficelondon.co.uk

Mixing and Pressing : The powders are precisely weighed to the 1:5 stoichiometric ratio and thoroughly blended. The mixture is then compacted under high pressure in a die to form a "green" compact.

Sintering : The green compact is heated to a high temperature, below the melting point of iridium, in a controlled atmosphere (vacuum or inert gas) to prevent the oxidation of the highly reactive lanthanum. wikipedia.org During sintering, the metal particles bond together through diffusion, forming a solid, coherent mass of the LaIr₅ intermetallic compound. Hot Isostatic Pressing (HIP), which combines heat and high-pressure gas, can be used to achieve higher density and reduce porosity. santafesymposium.org

Melt-based Fabrication Strategies

Melt-based strategies are employed to grow bulk crystals or create rapidly solidified materials.

Czochralski Growth : To produce large single crystals of LaIr₅, the Czochralski method is a primary candidate. wikipedia.org The process involves melting a stoichiometric mixture of high-purity iridium and lanthanum in a crucible. A seed crystal of LaIr₅ is dipped into the melt and then slowly pulled upward while being rotated. youtube.comyoutube.com The material from the melt solidifies onto the seed, inheriting its crystal orientation and growing into a large, single-crystal ingot or "boule." youtube.com Precise control of the temperature gradients, pulling rate, and rotation speed is essential for growing high-quality crystals. arxiv.org This technique is widely used for producing single crystals of various intermetallic and oxide compounds, including those containing lanthanum. researchgate.net

Melt Spinning : This technique is used to produce rapidly solidified materials. A stream of molten La-Ir alloy is ejected onto a rapidly rotating, cooled wheel. The high cooling rate (10⁴–10⁷ K/s) can lead to the formation of microcrystalline or even amorphous ribbons, which may possess different properties compared to their bulk crystalline counterparts.

High-Pressure Synthesis Methodologies

High-pressure synthesis can be a powerful tool for forming dense intermetallic phases or for creating crystal structures that are not stable at ambient pressure. By subjecting the elemental constituents to extreme pressures (often in the GPa range) and elevated temperatures, atomic diffusion and reaction can be enhanced. This method has been successfully used to synthesize a variety of novel lanthanum hydrides at pressures up to 180 GPa, demonstrating its utility for inducing reactions in lanthanum-based systems. nih.govdtic.millibretexts.org Applying high pressure during the synthesis of LaIr₅ could facilitate the formation of a dense, well-ordered crystal structure and potentially suppress the formation of competing, less dense phases.

Control of Stoichiometry and Phase Purity

Achieving the precise LaIr₅ stoichiometry and ensuring phase purity are critical challenges in the synthesis process. The La-Ir binary system, like many rare earth-transition metal systems, is expected to contain multiple stable intermetallic compounds (e.g., LaNi₅, La₂Ni₇, LaNi₃ in the La-Ni system). uc.edu The formation of these secondary phases must be suppressed to obtain pure LaIr₅.

Key factors for controlling stoichiometry and purity include:

High-Purity Precursors : The synthesis must start with high-purity lanthanum and iridium to avoid the incorporation of impurities into the crystal lattice. shef.ac.ukwikipedia.org

Precise Weighing and Handling : The constituent elements must be weighed accurately to the 1:5 atomic ratio. Handling must be done in an inert environment to prevent the oxidation of lanthanum, which would alter the effective stoichiometry of the reactants.

Phase Diagram Knowledge : A thorough understanding of the La-Ir phase diagram is essential for selecting the appropriate synthesis temperatures and cooling profiles to target the LaIr₅ phase field and avoid others. libretexts.org For example, some intermetallics are formed through peritectic reactions, which require careful temperature control. uc.edu

Post-synthesis Annealing : After initial synthesis, the material is often annealed at a specific temperature. This heat treatment allows the atomic structure to homogenize and reach thermodynamic equilibrium, which can eliminate non-stoichiometric regions and secondary phases. mdpi.commdpi.com

Characterization : Techniques such as X-ray Diffraction (XRD) are crucial for identifying the crystal structure and confirming phase purity. nih.govresearchgate.net Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) can be used to analyze the microstructure and verify the elemental composition across the sample.

Influence of Processing Parameters on Compound Formation

The final properties of the Iridium-Lanthanum (5/1) compound are highly dependent on the processing parameters used during its synthesis. mdpi.com The interplay between these parameters determines the microstructure, crystallinity, and presence of defects.

Interactive Table 1: Influence of Key Processing Parameters on LaIr₅ Synthesis

Parameter Influence on Compound Formation
Temperature Controls reaction kinetics, atomic diffusion, and phase stability. For melt-based methods, it must be high enough to melt iridium (2466 °C). shef.ac.uk For solid-state methods like sintering, it must be high enough to allow diffusion without melting. Annealing temperature determines the degree of atomic ordering and grain growth. mdpi.com
Pressure Can stabilize denser phases and increase reaction rates. In powder metallurgy, compaction pressure affects the density and sintering behavior of the "green" body.
Cooling Rate A critical parameter in melt-based synthesis. Fast cooling (e.g., melt-spinning) can lead to fine-grained, metastable, or amorphous structures. Slow cooling (e.g., Czochralski growth) promotes the formation of large, well-ordered single crystals and helps maintain thermodynamic equilibrium. youtube.com
Atmosphere An inert atmosphere (e.g., Argon) or vacuum is essential to prevent the oxidation of reactive lanthanum, especially at the high temperatures required for synthesis. wikipedia.orgiaea.org

| Annealing Time | Determines the extent of homogenization and grain growth. Longer annealing times can lead to a more ordered and defect-free crystal structure but may also cause excessive grain growth, which can affect mechanical properties. mdpi.com |

Structural Investigations of Iridium Lanthanum 5/1

Crystallographic Characterization Techniques

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is the primary and most fundamental technique for determining the crystal structure of materials. When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern based on their arrangement. This diffraction pattern is unique to the specific crystal structure.

For Iridium-Lanthanum (5/1), XRD analysis is crucial for:

Phase Identification: Confirming the formation of the single-phase LaIr₅ compound and detecting any secondary phases or impurities that may have formed during synthesis.

Lattice Parameter Determination: Precisely measuring the dimensions of the unit cell. The angles of the diffraction peaks are directly related to the spacing between crystal planes, from which the lattice constants can be calculated. wikipedia.org

Space Group Confirmation: The systematic absences (or presence) of certain diffraction peaks provide information about the symmetry elements within the crystal, leading to the determination of its space group. wikipedia.org

The analysis of powder XRD patterns using methods like Rietveld refinement allows for a comprehensive structural characterization, including lattice parameters and atomic positions. ucl.ac.uk

Electron Microscopy Techniques for Microstructure Elucidation

While XRD provides information on the average crystal structure, electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to investigate the microstructure of the material at a much finer scale.

Transmission Electron Microscopy (TEM): TEM allows for much higher magnification and resolution, enabling the direct visualization of the crystal lattice. With TEM, it is possible to identify crystallographic defects such as dislocations, stacking faults, and grain boundaries within the LaIr₅ structure. Electron diffraction, a feature of TEM, can also be used to determine the crystal structure of very small volumes of the material.

Determination of Crystal Structure and Lattice Parameters

Through crystallographic analysis, it has been determined that Iridium-Lanthanum (5/1) adopts the well-known CaCu₅ structure type. researchgate.netrsc.orgaflow.org This structure is characterized by a high degree of symmetry and a specific arrangement of the constituent atoms.

Unit Cell Determination

The fundamental repeating unit of a crystal structure is the unit cell. For LaIr₅, this has been identified as hexagonal. materialsproject.orgosti.gov The specific space group is P6/mmm, which corresponds to number 191 in the International Tables for Crystallography. wikipedia.orgmaterialsproject.org

The dimensions of the unit cell, known as lattice parameters, have been calculated and are presented in the table below. wikipedia.orgmaterialsproject.org

Lattice Parameter Value
a5.391 Å
b5.391 Å
c4.331 Å
α90°
β90°
γ120°
This table presents the lattice parameters for the hexagonal unit cell of Iridium-Lanthanum (5/1).

Atomic Occupancy and Site Preferences

Within the hexagonal unit cell of the CaCu₅ structure type, the lanthanum and iridium atoms occupy specific positions known as Wyckoff sites. The distribution of atoms among these sites is not random and is dictated by the chemical bonding and size of the atoms. For LaIr₅, the atomic positions are analogous to those in CaCu₅. researchgate.netmaterialsproject.org

The lanthanum atom, being the larger of the two, occupies a single high-symmetry site. The smaller iridium atoms are distributed over two distinct crystallographic sites. osti.gov The specific atomic coordinates for each site within the P6/mmm space group are detailed in the following table. materialsproject.org

Atom Wyckoff Site x y z
La1a000
Ir12c1/32/30
Ir23g1/201/2
This table details the atomic coordinates for the constituent atoms in the Iridium-Lanthanum (5/1) crystal structure.

This specific arrangement, with lanthanum at the origin and iridium atoms in the basal plane and at the center of the vertical faces of the unit cell, defines the characteristic structure of Iridium-Lanthanum (5/1).

Phase Stability and Transformations in the Iridium-Lanthanum System

Experimental Phase Diagram Studies

The experimental determination of the complete phase diagram for the Iridium-Lanthanum system is challenging due to the extremely high melting point of iridium (2466 °C) and the high reactivity of lanthanum. wikipedia.orgrsc.org Such conditions make long-term high-temperature annealing and melt analysis difficult. Consequently, a comprehensive, experimentally validated Ir-La phase diagram is not widely available in the literature.

However, foundational work has been conducted to identify the intermetallic compounds that exist within the system. X-ray diffraction studies are the primary experimental tool used to identify and characterize the crystal structures of phases present in annealed alloy samples. Early investigations by Vorobev and Melnikova in 1974 were instrumental in identifying several compounds in the Ir-La system, including LaIr₂, LaIr₃, and the focus of this article, LaIr₅. Their work established that LaIr₅ crystallizes in the hexagonal CaCu₅-type structure.

The challenges in experimentally mapping out the full Ir-La phase diagram are similar to those encountered in other systems involving refractory metals, such as the Iridium-Rhenium (Ir-Re) system. researchgate.net For these systems, researchers often rely on a combination of limited experimental data points from techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and differential scanning calorimetry (DSC) to identify stable phases and transition temperatures. researchgate.net

Computational Thermodynamics and CALPHAD Methodologies for Phase Diagram Prediction

Given the experimental difficulties, computational methods are essential for predicting the phase behavior of the Ir-La system. The CALPHAD (CALculation of PHAse Diagrams) methodology is a powerful and widely accepted approach for thermodynamic modeling and phase diagram prediction. onera.frthermocalc.com This semi-empirical method combines available experimental data with thermodynamic models to construct a self-consistent database for a given material system.

The core principle of CALPHAD is to model the Gibbs free energy for each individual phase as a function of composition, temperature, and pressure. onera.frthermocalc.com For a multicomponent system, the thermodynamic description is built upon the assessed data of its constituent binary and ternary subsystems.

In cases like the Ir-La system where experimental data is sparse, the CALPHAD approach is often augmented with first-principles (ab initio) calculations based on Density Functional Theory (DFT). researchgate.net These quantum mechanical calculations can predict the formation enthalpies of known stable compounds and hypothetical metastable phases without any experimental input. researchgate.netresearchgate.net This calculated data is then used as input for the CALPHAD assessment, allowing for the creation of a more robust and predictive thermodynamic database.

The typical workflow for a CALPHAD-based prediction of the Iridium-Lanthanum phase diagram is outlined in the table below.

StepDescriptionMethods UsedRelevance to Ir-La System
1. Literature ReviewCollection of all available experimental data.Scholarly databases, handbooks.Gathering data on known compounds (e.g., LaIr₅), crystal structures, and any measured transition temperatures.
2. First-Principles CalculationsComputation of formation energies for stable and potential metastable phases at 0 K.Density Functional Theory (DFT).Provides crucial energy data where experimental values are missing, especially for intermetallics like LaIr₅. researchgate.net
3. Thermodynamic ModelingSelection of appropriate models for the Gibbs energy of each phase (e.g., solution models for liquid and solid solutions, stoichiometric models for compounds).Redlich-Kistler polynomials for excess Gibbs energy.Defines the mathematical framework for describing the thermodynamics of the liquid, solid solution, and intermetallic phases. onera.fr
4. Parameter OptimizationFitting the model parameters to both experimental and ab initio data to create a self-consistent thermodynamic database.Specialized software (e.g., Thermo-Calc, Pandat).Generates a set of Gibbs energy functions that can accurately reproduce the known data and reliably predict behavior in unexplored regions. thermocalc.com
5. Phase Diagram CalculationMinimization of the total Gibbs free energy of the system at various compositions and temperatures to map out phase boundaries.Gibbs energy minimization software.Produces the final, calculated Ir-La phase diagram, showing stable phases, solubility limits, and reaction temperatures.

Isothermal and Non-Isothermal Phase Transformations

Phase transformations can be classified based on the thermal path taken. Isothermal transformations occur at a constant temperature, while non-isothermal transformations happen during continuous heating or cooling.

Isothermal Transformations: The kinetics of isothermal transformations are often represented by Time-Temperature-Transformation (TTT) diagrams. These diagrams map the time required for a phase transformation to begin, progress, and complete at a specific temperature. For a compound like LaIr₅, which likely forms from the liquid phase via a peritectic reaction (Liquid + another solid phase → LaIr₅), a TTT diagram would describe the kinetics of any subsequent solid-state transformations.

Non-Isothermal Transformations: In practical material processing, such as casting or annealing, cooling is continuous rather than isothermal. The transformation behavior under these conditions is described by Continuous-Cooling-Transformation (CCT) diagrams. The final microstructure of the Ir-La alloy depends critically on the cooling rate from the melt or a high-temperature solid phase. Rapid cooling can suppress equilibrium transformations, potentially leading to the formation of metastable phases or a refined microstructure, while slow cooling allows the system to follow a path closer to thermodynamic equilibrium. For example, studies on the isostructural LaNi₅ compound show that it undergoes phase transformations during processes like hydriding, indicating the potential for transformations in the LaIr₅ lattice under different stimuli. iaea.org

Metastable Phase Formation Considerations

Metastable phases are non-equilibrium phases that can form when the system is kinetically trapped in a state of higher free energy than the stable ground state. The formation of such phases is a significant consideration in the Ir-La system, particularly under non-equilibrium processing conditions.

Methods that can lead to metastable phases include:

Rapid Solidification: Very high cooling rates from the melt can prevent the atomic diffusion necessary for the formation of complex, ordered crystalline structures like LaIr₅, potentially resulting in an amorphous (glassy) metal or a supersaturated solid solution.

Thin-Film Deposition: Physical vapor deposition (PVD) or sputtering can deposit atoms onto a substrate in a disordered manner, which can lead to the growth of metastable crystalline or amorphous phases.

High-Pressure Synthesis: Applying extreme pressure can alter the relative stability of different crystal structures. Studies on pure iridium have shown the possibility of transformations from its standard face-centered cubic (fcc) structure to other forms at very high pressures. aps.org

The existence of multiple intermetallic compounds in the Ir-La system suggests a complex energy landscape, which often implies that various metastable configurations could be accessible under the right kinetic conditions.

Structural Defects and Disorder Phenomena

Even in its equilibrium state, the crystal structure of LaIr₅ is not perfect and contains various types of structural defects. These defects play a crucial role in the material's mechanical, thermal, and electronic properties. Intermetallic compounds, due to their ordered nature, can host a unique variety of defects. mpie.dempg.de

Point Defects: These are zero-dimensional defects and are the most common type.

Vacancies: An empty lattice site where an atom (either La or Ir) is missing. The concentration of vacancies is temperature-dependent.

Anti-site Defects: An atom of one type occupies a lattice site normally reserved for the other. For example, a La atom on an Ir site (Laᵢᵣ) or an Ir atom on a La site (Irₗₐ). These defects are particularly important in ordered intermetallics and disrupt the local chemical order.

Interstitial Defects: An atom occupying a position between regular lattice sites. This is less common for the constituent atoms in a dense structure but can be significant for smaller impurity atoms.

Planar Defects: These are two-dimensional imperfections.

Grain Boundaries: The interface between two adjacent crystals (grains) with different crystallographic orientations.

Stacking Faults: A disruption in the regular stacking sequence of atomic planes. In the hexagonal CaCu₅ structure of LaIr₅, faults in the ...-A-B-A-B-... stacking sequence can occur.

Disorder Phenomena: In some multicomponent intermetallics with the CaCu₅ structure, a degree of crystallographic disorder can be intentionally designed or can occur thermally. For instance, in high-entropy variants of similar intermetallic compounds, different rare-earth and transition metal atoms can randomly co-occupy specific lattice sites, leading to a "disordered" CaCu₅-type structure. rsc.org This constitutional disorder, where multiple elements share a crystallographic site, is distinct from thermal disorder (vacancies and anti-sites) and significantly impacts the material's properties.

Electronic Structure and Bonding Characteristics of Iridium Lanthanum 5/1

Theoretical Frameworks for Electronic Structure Calculations

The determination of the electronic structure of complex crystalline solids such as LaIr₅ relies on sophisticated computational methods rooted in quantum mechanics. These frameworks allow for the modeling of electron behavior and the prediction of material properties from first principles, without reliance on experimental data.

Density Functional Theory (DFT) is a cornerstone of modern computational materials science for investigating the electronic properties of materials. rsc.orgtue.nl This first-principles method is based on the concept that the total energy of a system is a unique functional of its electron density. tue.nl DFT calculations are widely used to determine properties like band structure, density of states (DOS), and charge distribution for intermetallic compounds. rsc.org For a compound like LaIr₅, DFT would be applied to model the interactions between the Lanthanum and Iridium atoms, providing insights into the bonding characteristics and the nature of the electronic states near the Fermi level. rsc.org The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron interactions. tue.nl

The Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) method is a computationally efficient approach for calculating the electronic band structure of solids. loni.orgrutgers.edu It combines the linear muffin-tin orbital (LMTO) method with the tight-binding approximation, which describes electrons as being tightly bound to their respective atoms. aps.orgucdavis.edu This methodology is particularly effective for closely-packed structures, which is relevant for many intermetallic alloys. The TB-LMTO approach simplifies the calculation by considering a minimal basis set of atomic-like orbitals, making it faster than more computationally intensive methods while still providing accurate descriptions of the electronic band structure and density of states. loni.orgaps.org

First-principles, or ab initio, computational approaches are a class of methods that derive results directly from fundamental quantum mechanical equations, without the need for empirical parameters. u-tokyo.ac.jp Both DFT and TB-LMTO can be implemented as first-principles methods. These approaches are crucial for predicting the properties of new or uncharacterized materials like LaIr₅. researchgate.net By solving the quantum mechanical equations that govern the behavior of electrons, these methods can provide detailed information on the structural, electronic, and magnetic properties of a material. materialsmodeling.org The reliability of first-principles calculations has made them an indispensable tool for materials design and discovery. u-tokyo.ac.jpresearchgate.net

Table 1: Comparison of Theoretical Frameworks

Method Principle Key Advantage Typical Application
Density Functional Theory (DFT) Total energy is a functional of the electron density. High accuracy for ground-state properties. Calculation of band structures, density of states, total energies.
Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) Uses a minimal basis set of atomic-like orbitals. High computational efficiency. Rapid calculation of electronic band structures for complex systems.

| First-Principles Approaches | Based on quantum mechanics without empirical data. | Predictive power for novel materials. | Design and discovery of materials with desired properties. |

Band Structure Analysis

The band structure describes the ranges of energy that an electron may have within a crystal, known as energy bands, and the ranges of energy that it may not have, known as band gaps. The analysis of the band structure and the density of states (DOS) provides a comprehensive understanding of a material's electronic properties. youtube.comcam.ac.uk

In intermetallic compounds containing late transition metals, the d-electrons play a crucial role in determining the electronic properties. Iridium, a 5d transition metal, has a ground state electron configuration of [Xe] 4f¹⁴ 5d⁷ 6s². rsc.org In metallic systems, these 5d orbitals form broad energy bands. For lanthanum-iridium compounds, theoretical calculations on the related LaIr₃ system have shown that the Iridium 5d-states dominate the density of states at the Fermi level. nih.govarxiv.orgresearchgate.net This indicates that the electrons most involved in conduction and bonding phenomena are primarily of Iridium d-orbital character. It is therefore highly probable that in LaIr₅, the electronic states near the Fermi level are also predominantly composed of Iridium's 5d electrons, which would govern its metallic behavior and other electronic characteristics. researchgate.net The high density of d-states near the Fermi energy is a common feature of transition metals and their alloys. researchgate.net

Table 2: Valence Electron Configurations of Constituent Atoms

Element Symbol Atomic Number Valence Electron Configuration
Lanthanum La 57 [Xe] 5d¹ 6s²

Density of States (DOS) and Partial Density of States (PDOS)

The density of states (DOS) provides a fundamental description of the distribution of electronic energy levels within a material. For LaIr₅, the total DOS at the Fermi level is non-zero, which is characteristic of a metallic substance. This indicates the presence of available electronic states for conduction, consistent with the intermetallic nature of the compound.

The partial density of states (PDOS) further elucidates the contribution of each constituent element and their respective atomic orbitals to the total DOS. Analysis of the PDOS for LaIr₅ reveals that the states near the Fermi level are predominantly derived from the Iridium 5d orbitals. The Lanthanum 5d and 4f orbitals also contribute, but to a lesser extent in the immediate vicinity of the Fermi energy.

Specifically, the valence band is largely composed of hybridized Ir 5d and La 5d states. The unoccupied states above the Fermi level are also dominated by Ir 5d character, with some contribution from La 5d and 4f states. This strong hybridization between the Ir and La d-orbitals is a key feature of the electronic structure and is crucial for the stability of the compound.

Orbital ContributionEnergy Range (relative to Fermi Level)Primary Character
Iridium 5dValence and Conduction BandsDominant
Lanthanum 5dValence and Conduction BandsSignificant Hybridization
Lanthanum 4fPrimarily Conduction BandMinor

Charge Transfer and Interatomic Bonding Analysis

The nature of the interatomic bonding in LaIr₅ can be inferred from the electronegativity difference between Lanthanum and Iridium and further supported by the electronic structure calculations. Iridium is more electronegative than Lanthanum, which suggests a net transfer of electronic charge from the Lanthanum atoms to the Iridium atoms.

Spin-Orbit Coupling Effects on Electronic States

Due to the presence of heavy elements like Iridium and Lanthanum, spin-orbit coupling (SOC) is expected to have a non-negligible influence on the electronic states of LaIr₅. SOC is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. In materials containing heavy elements, SOC can lead to the splitting of energy bands and the modification of the electronic structure near the Fermi level.

First-principles calculations performed with and without the inclusion of SOC would reveal the extent of its impact. For LaIr₅, the inclusion of SOC in theoretical models is crucial for an accurate description of its electronic properties. While detailed comparative studies are not widely published, it is known from broader studies on topological materials that LaIr₅ exhibits band crossings along high-symmetry directions in the Brillouin zone. The precise nature and stability of these crossings are sensitive to the inclusion of SOC in the calculations. These effects are particularly important for understanding the potential for topological electronic phenomena in this material.

Magnetic Phenomena and Interactions in Iridium Lanthanum 5/1

Fundamental Principles of Magnetism in Intermetallic Compounds

Intermetallic compounds are materials formed from two or more metallic elements that possess an ordered crystal structure, distinguishing them from random solid solutions. tu-darmstadt.de The magnetic properties of these compounds, particularly those containing rare-earth elements like lanthanum and transition metals like iridium, are of significant scientific interest. tu-darmstadt.deosti.gov

The magnetism in such compounds arises from the electronic structure, specifically the behavior of valence electrons. aps.org In lanthanide-containing intermetallics, the magnetic moments are primarily associated with the partially filled 4f electron shells of the lanthanide atoms. scribd.com However, lanthanum in its typical +3 oxidation state has an empty 4f shell ([Xe] configuration) and is therefore considered non-magnetic, exhibiting only weak paramagnetism. scribd.comwikipedia.org

Experimental Probes of Magnetic Behavior

To experimentally investigate the magnetic properties of a compound like LaIr₅, a suite of sensitive techniques is employed. Each method provides unique insights into the material's magnetic state.

Vibrating Sample Magnetometry (VSM) is a highly sensitive method used to measure the magnetic properties of materials. dexinmag.comwikipedia.org The technique is based on Faraday's law of induction. A sample is vibrated at a constant frequency within a uniform magnetic field. dexinmag.comwikipedia.org If the sample is magnetic, this vibration induces an electrical signal in a set of pick-up coils, which is proportional to the magnetic moment of the sample. dexinmag.comwikipedia.org

VSM can be used to generate hysteresis loops, which provide crucial information about a material's magnetic characteristics, such as its coercivity, remanence, and saturation magnetization. dexinmag.com By performing these measurements at various temperatures, one can identify magnetic transition temperatures, such as the Curie temperature (for ferromagnetic materials) or the Néel temperature (for antiferromagnetic materials). nsf.gov The high sensitivity of VSM makes it suitable for studying materials with weak magnetic signals. qd-europe.com

A summary of typical VSM specifications is provided in the table below.

VSM Specification Typical Value
Magnetic Moment Scope10⁻² emu - 300 emu
Sensitivity5×10⁻⁵ emu
Repeatability (30 emu)Better than ±1%
Temperature Range-196°C to 900°C
Magnetic Field0 to 3.8 T

This table presents typical specifications for a Vibrating Sample Magnetometer system and is for illustrative purposes. dexinmag.com

Mössbauer spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei within a solid. For iridium-containing compounds, ¹⁹³Ir Mössbauer spectroscopy can be utilized. researchgate.netrsc.org This technique relies on the resonant absorption of gamma rays by ¹⁹³Ir nuclei. The interaction between the nucleus and its surrounding electrons and magnetic fields causes shifts and splittings in the nuclear energy levels, which are reflected in the Mössbauer spectrum.

The isomer shift in the spectrum provides information about the chemical state (oxidation state) of the iridium atoms. researchgate.net Quadrupole splitting can indicate the presence of an electric field gradient at the nucleus, which arises from a non-cubic local symmetry. researchgate.net Most importantly for magnetic studies, a hyperfine magnetic field at the nucleus, caused by magnetically ordered electrons, will lead to a splitting of the spectrum into multiple lines (a sextet in many cases). The magnitude of this splitting is proportional to the local magnetic field, providing direct evidence for magnetic ordering and information about the size of the magnetic moment on the iridium atom. researchgate.net

Below is a table summarizing ¹⁹³Ir Mössbauer data for some reference iridium compounds.

Compound Isomer Shift (δ) (mm/s) Quadrupole Splitting (Δ) (mm/s)
H₂IrCl₆-0.870
IrCl₃-0.280.34
IrO₂-0.150

This table shows reference ¹⁹³Ir Mössbauer data relative to iridium metal. researchgate.net

Neutron diffraction is an indispensable tool for determining the magnetic structure of a material. While X-ray diffraction probes the arrangement of atoms (the crystal structure), neutrons, possessing a magnetic moment, can also scatter from magnetic moments within a material. aps.org

When a material undergoes a transition to a magnetically ordered state (e.g., ferromagnetic or antiferromagnetic), new diffraction peaks, known as magnetic Bragg peaks, can appear in the neutron diffraction pattern. nsf.govosti.gov The positions and intensities of these magnetic peaks provide detailed information about the magnetic structure, including the direction and arrangement of the magnetic moments on the atoms and the size of the ordered magnetic moment. aps.org By performing neutron diffraction experiments at different temperatures, the onset of magnetic ordering can be precisely determined. nsf.gov This technique is particularly crucial for distinguishing between different types of antiferromagnetic ordering, which may not be easily discernible with bulk magnetization measurements like VSM. aps.orgosti.gov

Magnetic Ordering Phenomena

Given that lanthanum is non-magnetic and elemental iridium is not ferromagnetic, any magnetic ordering in LaIr₅ would arise from the collective behavior of the electrons in the intermetallic compound. wikipedia.orgwikipedia.org The possibilities of ferromagnetism or antiferromagnetism must be considered.

Ferromagnetism is a phenomenon where the magnetic moments of the atoms in a material align parallel to each other, resulting in a large net magnetization even in the absence of an external magnetic field. While neither lanthanum nor iridium are ferromagnetic on their own, the formation of an intermetallic compound can sometimes induce magnetic moments and ordering. scribd.comwikipedia.org For instance, some intermetallic compounds between lanthanides and cobalt (which is a ferromagnet) exhibit strong magnetic properties. osti.gov In the case of LaIr₅, itinerant ferromagnetism could potentially arise from the iridium 5d band electrons if the electronic density of states at the Fermi level is high enough to satisfy the Stoner criterion.

Antiferromagnetism , on the other hand, is a type of magnetic ordering where adjacent magnetic moments align in an antiparallel fashion, leading to a zero or very small net magnetization. aps.org This type of ordering is common in transition metal compounds and alloys. aps.orgresearchgate.net For example, alloys of iron and aluminum can exhibit transitions from ferromagnetic to antiferromagnetic behavior depending on the composition and temperature. aps.org In some iridium-containing alloys, such as those with iron and rhodium, antiferromagnetic states are observed. aps.org The oxides of iridium, like Sr₂IrO₄, also exhibit antiferromagnetic ordering due to a complex interplay of spin-orbit coupling and electron-electron correlations. desy.de In LaIr₅, interactions mediated by the conduction electrons could favor an antiferromagnetic alignment of any small induced moments on the iridium sites.

The determination of whether LaIr₅ exhibits ferromagnetism, antiferromagnetism, or remains paramagnetic down to low temperatures would require the application of the experimental techniques described above.

Spin Reorientation Transitions

Spin reorientation transitions, which involve a change in the easy axis of magnetization as a function of temperature, are not an intrinsic or observed property of the binary compound LaIr₅. Current time information in Los Angeles, CA, US. Such transitions are contingent upon the presence of significant and temperature-dependent magnetocrystalline anisotropy. In most rare-earth intermetallics, this anisotropy originates from the interaction of the crystal electric field with the aspherical 4f electron shell of the rare-earth ion. As Lanthanum in its stable ionic state lacks 4f electrons, this primary driver for spin reorientation is absent in LaIr₅.

Rare-Earth Ion Contribution to Magnetism

The Lanthanum (La) ion makes no significant magnetic contribution to the properties of LaIr₅, other than a weak diamagnetic response. wikipedia.orgnsf.gov Lanthanum, with atomic number 57, possesses an electron configuration of [Xe] 5d¹6s². wikipedia.org In metallic compounds, it readily donates its three valence electrons to the conduction band, forming the trivalent La³⁺ ion. wikipedia.org This ion has the stable, closed-shell electron configuration of Xenon ([Xe]), with no electrons in the 4f shell. chemguide.co.uk

The absence of unpaired 4f electrons means that the La³⁺ ion has no localized magnetic moment. This is in stark contrast to most other lanthanide elements, whose partially filled 4f shells give rise to strong localized magnetic moments and, consequently, complex magnetic behaviors like ferromagnetism and antiferromagnetism. uobabylon.edu.iq The magnetic properties of materials containing other rare-earth elements are largely determined by these 4f electrons. researchgate.net

Rare-Earth Ion4f Electron CountGround State TermCalculated Magnetic Moment (μB)Magnetic Character
La³⁺0¹S₀0Non-magnetic (Diamagnetic)
Ce³⁺1²F₅/₂2.54Magnetic (Paramagnetic)
Nd³⁺3⁴I₉/₂3.62Magnetic (Paramagnetic)
Gd³⁺7⁸S₇/₂7.94Strongly Magnetic (Paramagnetic)
Sm³⁺5⁶H₅/₂0.85Magnetic (Paramagnetic)

Theoretical Modeling of Magnetic Interactions

Theoretical models that describe magnetism in rare-earth compounds must be adapted for LaIr₅ to account for the non-magnetic nature of the Lanthanum ion.

Exchange Interactions and Crystal Field Effects

Exchange Interactions: The dominant magnetic coupling mechanism in most rare-earth alloys is the indirect exchange interaction between the localized 4f moments of the rare-earth ions. Since La³⁺ ions possess no magnetic moment, these interactions are absent in LaIr₅. Any residual magnetism must therefore arise from the valence electrons, specifically the 5d electrons of Iridium and their hybridization with other states. While some Iridium compounds can exhibit magnetic ordering, this often relies on specific structural conditions or interactions with other magnetic ions. osti.govaps.org In the case of LaIr₅, the compound is expected to behave as a Pauli paramagnet. This type of weak magnetism arises from the spin polarization of conduction electrons in an applied magnetic field and is largely independent of temperature. wikipedia.org

Crystal Field Effects: Crystal Field (CF) effects describe the influence of the electrostatic field created by neighboring ions on the electron orbitals of a central ion. These effects are crucial in determining the magnetic anisotropy of compounds containing rare-earth ions with aspherical 4f electron clouds. However, the La³⁺ ion has a spherically symmetric, closed-shell electron configuration. Consequently, the crystal field splitting of its energy levels is negligible, and it does not contribute to magnetocrystalline anisotropy. uobabylon.edu.iq

Conduction-Electron Polarization Theories (e.g., Kasuya-Yosida Model)

The Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction is a cornerstone theory for understanding magnetism in metals and alloys containing rare-earth elements. wikipedia.org This model describes an indirect exchange coupling where the localized magnetic moments of f-shell (or d-shell) electrons polarize the surrounding sea of conduction electrons. fu-berlin.de This spin polarization is then sensed by other distant magnetic moments, resulting in an effective long-range interaction that can be either ferromagnetic or antiferromagnetic depending on the distance between the moments. wikipedia.orgresearchgate.net

The RKKY mechanism is fundamentally predicated on the existence of localized magnetic moments. aps.org As the La³⁺ ion in LaIr₅ has no localized 4f moment, the RKKY interaction is not active in this compound. Therefore, models like the Kasuya-Yosida model, which details the interaction between localized moments and conduction electrons, are not applicable for describing the magnetic state of pure LaIr₅.

Influence of Compositional Variations on Magnetic Properties

While LaIr₅ itself is non-magnetic, its magnetic properties are highly susceptible to compositional variations, particularly the substitution of Lanthanum with a magnetic rare-earth (RE) element. Such substitutions would fundamentally alter the magnetic character of the alloy.

Introducing a magnetic rare-earth element like Neodymium (Nd) or Samarium (Sm) onto the Lanthanum crystallographic site would introduce localized 4f magnetic moments into the system. This would have several profound effects:

Activation of Indirect Exchange: The presence of localized 4f moments would enable the RKKY indirect exchange interaction, mediated by the conduction electrons. aps.org This would lead to the establishment of long-range magnetic order (e.g., ferromagnetism or antiferromagnetism) at a specific critical temperature (the Curie or Néel temperature).

Induction of Magnetic Anisotropy: The new magnetic RE ions, with their anisotropic 4f orbitals, would interact with the crystalline electric field, creating significant magnetocrystalline anisotropy. This could, in turn, lead to the appearance of phenomena such as spin-reorientation transitions if the anisotropy changes significantly with temperature.

Development of Complex Magnetic Structures: The interplay between the RKKY interaction and crystal field effects could result in complex, non-collinear magnetic structures.

PropertyPure LaIr₅(La, RE)Ir₅ (RE = magnetic rare-earth)
Rare-Earth MomentNonePresent (from RE 4f electrons)
Dominant MagnetismPauli Paramagnetism / DiamagnetismFerromagnetism or Antiferromagnetism
Primary Exchange InteractionNoneRKKY Interaction
Magnetic AnisotropyNegligibleSignificant (from Crystal Field Effects on RE ion)
Spin ReorientationNot expectedPossible, depending on RE and temperature

Advanced Computational Materials Science for Iridium Lanthanum 5/1

Integrated Computational Materials Engineering (ICME) Frameworks

Integrated Computational Materials Engineering (ICME) represents a paradigm shift in materials science, moving from traditional trial-and-error experimentation to a more predictive, model-based approach. wikipedia.org The core of the ICME framework is the establishment of a direct link between manufacturing processes, the resulting material microstructure, the intrinsic properties of that structure, and the ultimate performance of the component. wikipedia.orgwiley.com This process-structure-properties-performance (PSPP) linkage is achieved by integrating materials models across multiple length and time scales. wikipedia.org

For a compound like Iridium-Lanthanum (5/1), an ICME framework would connect the synthesis conditions (e.g., temperature, pressure, cooling rates) to the formation of specific crystallographic phases and microstructural features like grain size and defects. These structural characteristics, in turn, dictate the material's mechanical, thermal, and electronic properties. By computationally modeling this entire chain, ICME aims to design not just the material but also the manufacturing process needed to achieve a desired performance target, thereby reducing development time and costs. innovations-report.comtamu.edu The successful implementation of ICME requires the seamless integration of various simulation tools, necessitating standardized data formats and communication protocols to link different software and models effectively. wikipedia.org

Multi-Scale Simulation Approaches

To build a comprehensive ICME model for Iridium-Lanthanum (5/1), researchers employ a hierarchy of simulation methods, each tailored to a specific length and time scale. wikipedia.orgfrontiersin.org

At the most fundamental level, atomistic simulations model the behavior of individual atoms to uncover the origins of material properties.

Molecular Dynamics (MD) simulations calculate the trajectory of every atom in a system over time by solving Newton's equations of motion. goettingen-research-online.de This technique is invaluable for understanding dynamic events, such as thermal vibrations, diffusion mechanisms, and the initial stages of deformation. For Iridium-Lanthanum (5/1), MD can be used to predict fundamental properties like elastic constants, thermal conductivity, and phase stability at different temperatures. elsevierpure.com By employing reactive force fields (e.g., ReaxFF), MD can also simulate chemical reactions, providing insights into potential catalytic activity or oxidation processes at surfaces. youtube.com

Kinetic Monte Carlo (KMC) simulations are suited for modeling processes that occur over longer timescales than are typically accessible with MD, such as the slow diffusion of atoms during heat treatment or the evolution of a material's microstructure. epj-conferences.orgnih.gov Instead of calculating continuous trajectories, KMC simulates a sequence of discrete events (like an atom hopping to a new lattice site) with probabilities determined by the energy barriers of those events. epj-conferences.orgrsc.org For LaIr₅, KMC could model grain growth, the segregation of elements to grain boundaries, or the long-term evolution of defect populations under operational conditions. epj-conferences.org

Bridging the gap between the atomic and macroscopic scales, mesoscale models simulate the evolution of material microstructures over hundreds of nanometers to micrometers. kit.edu

Phase Field Methods are a powerful computational tool for tracking the evolution of distinct phases and microstructural features within a material. kit.eduethz.ch Instead of explicitly defining sharp interfaces between grains or phases, this method uses a continuous variable, known as an order parameter, to describe the state of the material at each point. ethz.ch The evolution of this phase field is governed by equations that incorporate thermodynamic driving forces and kinetic parameters, which can be derived from atomistic simulations. mpie.de For Iridium-Lanthanum (5/1), phase-field modeling could be used to simulate solidification from the melt, the growth of different crystalline domains, or the process of spinodal decomposition, providing a visual and quantitative understanding of how the material's internal structure develops. frontiersin.orgmpie.de

At the largest scale, continuum simulations treat the material as a continuous medium rather than a collection of discrete atoms. These models are essential for predicting the performance of a macroscopic component in a real-world engineering application. wikipedia.org

The Finite Element Method (FEM) is a widely used continuum technique that solves the governing partial differential equations for mechanics and transport phenomena. oatext.com A component's geometry is discretized into a mesh of smaller elements, and the model calculates fields like stress, strain, and temperature distribution under applied loads and boundary conditions. oatext.comaps.org For a part made of Iridium-Lanthanum (5/1), FEM simulations could predict its response to mechanical forces, its thermal management capabilities in a high-temperature environment, or its potential failure points. The material properties used as inputs for these FEM models (e.g., elastic modulus, yield strength, thermal expansion coefficient) are often derived from the lower-scale atomistic and mesoscale simulations. aps.org

Table 1: Multi-Scale Simulation Techniques for Iridium-Lanthanum (5/1)

Simulation MethodScaleKey InputsPredicted Outputs for Iridium-Lanthanum (5/1)
Molecular Dynamics (MD) Atomic (Angstroms, picoseconds)Interatomic potentials, initial atomic positions & velocitiesElastic constants, thermal conductivity, defect formation energies, reaction pathways
Kinetic Monte Carlo (KMC) Atomic/Mesoscale (Nanometers, microseconds+)Event rates (e.g., atomic hopping frequencies)Long-term diffusion, microstructural evolution, surface morphology changes
Phase Field Method Mesoscale (Micrometers, seconds)Thermodynamic data, interface energies, mobilityGrain growth, phase separation, solidification microstructure
Finite Element Method (FEM) Continuum (Millimeters+, seconds+)Elastic moduli, yield strength, thermal propertiesStress/strain distribution, temperature profiles, component deformation, fracture analysis

Prediction of Material Behavior and Mechanisms

The integration of these multi-scale simulation approaches provides a powerful framework for predicting the behavior of Iridium-Lanthanum (5/1). Atomistic simulations can reveal the fundamental mechanisms governing its properties. For instance, MD simulations could clarify how the specific arrangement of iridium and lanthanum atoms influences dislocation motion, thereby determining the material's intrinsic strength and ductility. They can also elucidate catalytic reaction mechanisms on the surface of LaIr₅.

These fundamental parameters are then passed to higher-scale models. Mesoscale phase-field simulations can predict how different processing routes affect the microstructure, such as the size and distribution of grains, which strongly influences mechanical properties. Finally, continuum FEM simulations, armed with the effective properties derived from the lower scales, can forecast the performance and reliability of a component made from LaIr₅ under realistic operating conditions. This integrated approach allows for the computational screening of different compositions and microstructures to identify candidates with optimal performance before committing to costly and time-consuming physical synthesis and testing.

Data-Driven Approaches and Machine Learning in Materials Discovery

The vast amount of data generated by high-throughput computational materials science, including methods like Density Functional Theory (DFT) and MD, has paved the way for a new data-driven paradigm in materials discovery. acs.orgresearchgate.net Machine learning (ML) and artificial intelligence (AI) are now being used to dramatically accelerate the search for new materials with desired properties. innovations-report.comeurekalert.org

Instead of relying solely on physics-based simulations, ML models can be trained on existing databases of materials properties. nih.gov These models learn the complex, often non-intuitive relationships between a material's composition, structure, and its functional properties. researchgate.net Once trained, an ML model can predict the properties of thousands of hypothetical new compounds in a fraction of the time it would take to run a single DFT or MD simulation. innovations-report.comnih.gov

For the Iridium-Lanthanum system, a data-driven framework could be used to explore the vast compositional space beyond the 5/1 stoichiometry. By training on data from known iridium- and lanthanum-containing alloys, an ML model could predict compositions with enhanced catalytic activity, improved thermal stability, or superior mechanical strength. stanford.edu Furthermore, explainable AI techniques can provide insights into the model's decision-making process, helping researchers understand the underlying physical principles and guiding the design of new alloys. oatext.comeurekalert.org This synergy between machine learning, computational modeling, and experimental validation is creating a closed-loop, accelerated approach to materials innovation. innovations-report.comyoutube.com

Computational Design of Novel Iridium-Lanthanum Phases

The exploration of novel intermetallic phases, such as those in the iridium-lanthanum system, is a frontier in materials science, driven by the potential for discovering materials with unique electronic, magnetic, and catalytic properties. Computational materials science provides a powerful toolkit for predicting the existence, stability, and properties of new compounds before their experimental synthesis. This section delves into the theoretical approaches that can be applied to the computational design of novel iridium-lanthanum phases, with a conceptual focus on the Iridium-Lanthanum (5/1) stoichiometry.

At the heart of computational materials design lies a suite of theoretical methods, primarily rooted in quantum mechanics. First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of this field. mpg.de These methods solve the quantum mechanical equations governing the behavior of electrons in a material to determine its ground-state energy, electronic structure, and other fundamental properties without the need for empirical parameters. elte.hu

The process of computationally designing a new phase, such as a hypothetical LaIr₅ polymorph, typically involves several key steps:

Crystal Structure Prediction: The first challenge is to identify stable or metastable crystal structures for a given chemical composition. Evolutionary algorithms, coupled with first-principles calculations, are a common and powerful technique for this purpose. arxiv.org These algorithms mimic natural selection, starting with a population of random crystal structures and iteratively "mating" and "mutating" them to generate new structures with lower energies. This process can uncover both the ground-state structure and a landscape of low-energy polymorphs. github.io

Stability Analysis: Once a set of candidate structures is generated, their thermodynamic stability must be assessed. This is typically done by calculating the formation enthalpy, which is the energy change when the compound is formed from its constituent elements in their stable states. A negative formation enthalpy indicates that the compound is stable with respect to its elements. To determine the stability of a particular phase relative to other compounds in the La-Ir system, a convex hull diagram is constructed. This diagram plots the formation enthalpy as a function of composition, and only the phases lying on the lower convex boundary are thermodynamically stable.

Property Prediction: For the predicted stable or promising metastable phases, a wide range of physical and chemical properties can be calculated. These include electronic properties like the density of states (DOS) and band structure, which reveal whether the material is metallic, semiconducting, or insulating. Mechanical properties such as the bulk modulus, shear modulus, and Young's modulus can be determined from the calculated elastic constants. Phonon calculations can be used to assess the dynamical stability of the crystal lattice and to predict thermal properties.

Table 1: Hypothetical Predicted Crystal Structures and Formation Enthalpies for Novel LaIr₅ Phases

Hypothetical PhaseCrystal SystemSpace GroupCalculated Lattice Parameters (Å)Formation Enthalpy (eV/atom)
LaIr₅-αCubicPm-3ma = 4.012-0.52
LaIr₅-βHexagonalP6/mmma = 5.321, c = 4.345-0.48
LaIr₅-γTetragonalI4/mcma = 7.890, c = 3.987-0.45

This table presents hypothetical data for illustrative purposes.

The data in Table 1 showcases the kind of information that would be generated from a crystal structure prediction study. The formation enthalpies would indicate the relative stability of the predicted polymorphs.

Further analysis would involve the calculation of electronic and mechanical properties to understand the potential applications of these hypothetical phases.

Table 2: Hypothetical Calculated Properties of the Most Stable LaIr₅-α Phase

PropertyCalculated Value
Bulk Modulus (GPa)285
Shear Modulus (GPa)110
Young's Modulus (GPa)290
Debye Temperature (K)350
Electronic StateMetallic

This table presents hypothetical data for illustrative purposes.

The computational design of novel materials is an iterative process. The theoretical predictions provide a roadmap for experimental synthesis and characterization. Experimental findings, in turn, can be used to refine and validate the computational models, leading to a synergistic cycle of discovery. While the Iridium-Lanthanum (5/1) compound remains a largely unexplored frontier, the tools of computational materials science are well-poised to guide its future investigation.

Thermal Stability and Degradation Pathways of Iridium Lanthanum 5/1

Investigation of High-Temperature Stability

The high-temperature stability of the LaIr₅ compound is fundamentally related to its position within the Iridium-Lanthanum (Ir-La) binary phase diagram. Phase diagrams map the stable phases of a material system at different temperatures, pressures, and compositions. LaIr₅ is a stable intermetallic phase identified with the CaCu₅ prototype crystal structure. asminternational.org Its stability at high temperatures is defined by its melting behavior, which can be either congruent or incongruent.

Congruent Melting : If LaIr₅ melts congruently, it transforms directly from a solid to a liquid of the same (5:1) composition at a specific, sharp melting point. wikipedia.org This indicates a high degree of thermal stability up to that temperature.

Incongruent Melting (Peritectic Decomposition) : If the melting is incongruent, the compound decomposes at a specific "peritectic temperature" into a liquid phase and a different solid phase, both having compositions different from the original LaIr₅. wikipedia.org This decomposition marks the upper limit of the compound's thermal stability.

The Ir-La phase diagram shows several intermetallic compounds, including LaIr₅, La₂Ir₇, and LaIr₃. asminternational.org The synthesis of these compounds can be challenging due to the significant difference in the melting points of the constituent elements: 1194 K (921 °C) for Lanthanum and 2719 K (2446 °C) for Iridium. znaturforsch.com The high melting point of iridium, a refractory metal, suggests that its alloys, including LaIr₅, are designed for high-temperature applications. diva-portal.org Detailed studies of the phase diagram are essential to pinpoint the exact melting temperature and mechanism for LaIr₅, which dictates its operational ceiling.

Table 1: Crystallographic Data for Iridium-Lanthanum (5/1) This interactive table provides known structural information for the LaIr₅ compound.

Property Value Source
Chemical Formula LaIr₅ N/A
Pearson Symbol hP6 asminternational.org
Space Group P6/mmm asminternational.org
Prototype CaCu₅ asminternational.org

Thermal Decomposition Processes and Mechanisms

Thermal decomposition is the process by which a substance breaks down into simpler constituents upon heating. researchgate.net For an intermetallic compound like LaIr₅, this could involve breaking the bonds within the crystal lattice. The study of these processes relies on advanced thermal analysis techniques. While specific experimental data for LaIr₅ is not available in the reviewed literature, the following techniques are standard for such investigations.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining a material's thermal stability. youtube.com For LaIr₅, a TGA experiment would reveal the onset temperature of decomposition if volatile products are formed. For instance, in an oxidizing atmosphere, a mass gain would indicate the formation of lanthanum and/or iridium oxides. Conversely, in an inert or reducing atmosphere, a mass loss might indicate the volatilization of one of the components.

Table 2: Illustrative TGA Data for a Hypothetical Intermetallic Compound This interactive table demonstrates the type of information that would be obtained from a TGA experiment on a material like LaIr₅ under different atmospheres. The data is for illustrative purposes only.

Temperature (°C) Mass Change (%) (Inert Atmosphere) Mass Change (%) (Oxidizing Atmosphere) Inferred Process
25-1000 0.0% 0.0% Stable, no reaction
1000-1200 0.0% +1.2% Onset of oxidation
1200-1400 -0.5% +3.5% Minor volatilization / Significant oxidation

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions, melting, and solid-state reactions. smith.edu A DSC analysis of LaIr₅ would identify the temperatures and enthalpies of any solid-state phase transformations it might undergo before melting. It would also precisely determine the melting point (for congruent melting) or the peritectic decomposition temperature (for incongruent melting), revealing it as an endothermic peak on the DSC curve.

Table 3: Illustrative DSC Data for a Hypothetical Intermetallic Compound This interactive table shows representative data that could be generated from a DSC analysis of a material like LaIr₅. The data is for illustrative purposes only.

Temperature (°C) Heat Flow (mW) Event Type
850 Endothermic Peak Solid-State Phase Transition
1450 Sharp Endothermic Peak Melting / Decomposition

In situ X-ray Diffraction (XRD) performed during heating provides real-time information about changes in the crystal structure of a material. znaturforsch.comyoutube.com This powerful technique allows researchers to directly observe phase transformations as they occur. diva-portal.org For LaIr₅, an in situ XRD experiment would show the stability of its hexagonal CaCu₅-type structure with increasing temperature. Any changes in the diffraction pattern, such as the appearance of new peaks or the disappearance of existing ones, would signify a phase transition or decomposition. For example, if LaIr₅ were to decompose peritectically, the XRD pattern would show the initial LaIr₅ peaks diminishing while new peaks corresponding to the new solid phase and a diffuse signal from the liquid emerge. This technique can also be used to study thermal expansion by tracking the shift in diffraction peak positions with temperature.

Kinetic Studies of Thermal Degradation

Kinetic studies of thermal degradation aim to determine the rate and mechanism of decomposition reactions. By performing TGA experiments at multiple heating rates, model-free kinetic methods (like the Ozawa-Flynn-Wall method) can be used to calculate the activation energy (Ea) for the decomposition process. The activation energy is a critical parameter that quantifies the energy barrier that must be overcome for the degradation to occur and is a key indicator of a material's thermal stability. A higher activation energy generally corresponds to greater stability. While specific kinetic studies on the thermal degradation of LaIr₅ are not documented in the available literature, this approach would be essential for quantitatively assessing its stability and predicting its long-term behavior at high temperatures.

Influence of Environmental Factors on Stability

The thermal stability of LaIr₅ can be significantly influenced by the chemical environment, particularly at high temperatures. The primary factor is the presence of reactive gases, such as oxygen.

Oxidizing Atmosphere : Iridium itself is known for its exceptional resistance to oxidation, even at elevated temperatures. diva-portal.org However, lanthanum is a much more reactive element. In an oxygen-containing atmosphere, it is likely that lanthanum would be preferentially oxidized, potentially leading to the formation of lanthanum oxides on the surface or within the bulk of the material. This could disrupt the LaIr₅ crystal structure and lead to a degradation of its properties, a process known as selective oxidation.

Inert Atmosphere : In an inert atmosphere (e.g., argon or nitrogen) or under vacuum, the primary degradation mechanism would be thermal decomposition as dictated by the phase diagram, without interference from chemical reactions with the environment. Studies on iridium-tungsten alloys have shown that compatibility with environments like low-pressure oxygen and graphite (B72142) is a key concern for high-temperature applications. Similar considerations would be critical for LaIr₅, where interaction with carbon could lead to the formation of carbides, altering the compound's stability.

Future Research Directions and Emerging Paradigms

Exploration of Ternary and Quaternary Iridium-Lanthanum Systems

The next frontier in iridium-lanthanum materials research is the systematic exploration of ternary and quaternary systems. Introducing a third or fourth element into the Ir-La lattice can dramatically alter its properties, leading to the discovery of compounds with enhanced or entirely new functionalities.

Rationale for Exploration:

Tuning Properties: The addition of a third element (M) to form La-Ir-M compounds can fine-tune the electronic structure, magnetic behavior, and catalytic activity. For instance, adding elements with different valence electron counts or atomic radii can modify the density of states at the Fermi level, which is crucial for properties like superconductivity and catalysis.

Stabilizing New Phases: A ternary element might stabilize crystal structures that are not accessible in the binary Ir-La system, leading to novel materials. Research into ternary hydrides, such as those involving lanthanum and yttrium (La-Y-H), has shown that ternary systems can exhibit unique stable phases with desirable properties like high-temperature superconductivity. osti.gov

Complex Functionalities: Quaternary systems (e.g., La-Ir-M1-M2) offer an even higher degree of compositional and structural complexity, opening possibilities for multifunctional materials where, for example, magnetic and catalytic properties coexist.

Potential Elemental Additions:

Transition Metals (e.g., Tungsten, Rhodium): Alloying with other transition metals could enhance mechanical properties or modify catalytic selectivity. Studies on iridium-tungsten alloys have demonstrated increased yield strength and toughness. osti.gov

Main Group Elements (e.g., Silicon, Aluminum): Introducing p-block elements can form complex intermetallic structures with unique bonding characteristics, potentially leading to new thermoelectric or semiconducting materials.

Other Rare-Earth Elements (e.g., Cerium, Yttrium): Substituting lanthanum with other rare-earth elements could systematically tune the electronic and magnetic properties. Theoretical studies on Ir₅Ce precipitates in iridium have shown the formation of low-energy, coherent nanoscale structures that improve material properties. researchgate.net

Research in analogous systems provides a roadmap. For example, studies on Lanthanide-EDTA-Carbonate ternary complexes have successfully determined the stability constants for various species in solution, demonstrating the feasibility of characterizing complex lanthanum-containing systems. manchester.ac.uk A similar approach, combining experimental synthesis with thermodynamic modeling, will be crucial for mapping the phase space of new ternary and quaternary iridium-lanthanum compounds.

High-Throughput Computational Screening for New Ir-La Compounds

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. High-throughput computational screening, guided by quantum mechanical calculations, has emerged as a powerful paradigm to accelerate this process. This methodology allows for the rapid assessment of thousands of potential compounds in silico before committing to laboratory synthesis.

The Screening Workflow:

Library Generation: A vast virtual library of potential ternary and quaternary Ir-La-M compositions is generated by systematically varying the elemental constituents and their stoichiometry.

Property Calculation: Using methods like Density Functional Theory (DFT), key properties are calculated for each candidate compound. These properties can include formation energy (to predict stability), crystal structure, electronic band structure, density of states, and elastic moduli.

Down-Selection: The calculated data is filtered based on specific performance criteria. For example, researchers might screen for materials with a high density of states near the Fermi level (for potential superconductivity), a specific band gap (for semiconductor applications), or high catalytic activity for a target reaction.

Experimental Validation: The most promising candidates identified through screening are then synthesized and characterized in the lab to verify the computational predictions.

This approach has been successfully applied to accelerate the discovery of iridium(III) complexes for photocatalysis and organic light-emitting diodes (OLEDs). cmu.edunih.gov For instance, a high-throughput screening of 1,440 distinct iridium complexes allowed for the rapid identification of luminescent properties and structure-activity relationships. nih.gov A similar framework can be developed to explore the vast compositional space of Ir-La based alloys, significantly accelerating the search for new functional materials. numberanalytics.com

High-Throughput Screening Stage Objective Tools & Techniques Example Application for Ir-La Systems
1. Candidate Generation Create a large virtual library of materials.Combinatorial algorithms, crystallographic databases.Generate 10,000+ potential La-Ir-M compositions (M = Ti, V, Cr, etc.).
2. Property Prediction Calculate key physical and chemical properties.Density Functional Theory (DFT), CALPHAD.Calculate stability, electronic structure, and mechanical properties.
3. Data-Driven Filtering Identify promising candidates based on target metrics.Machine learning models, data analysis algorithms.Screen for compounds with high predicted catalytic activity or hardness.
4. Experimental Verification Synthesize and test the most promising candidates.Arc melting, powder metallurgy, XRD, SEM.Synthesize the top 5 predicted stable compounds and measure their properties.

Advanced Characterization Techniques for Local Structure and Dynamics

A deep understanding of the structure-property relationships in Iridium-Lanthanum compounds requires moving beyond bulk characterization methods. Advanced techniques are essential to probe the local atomic arrangements, crystal defects, and dynamic behaviors that govern the material's performance. numberanalytics.com

Key Characterization Techniques:

Electron Microscopy:

Transmission Electron Microscopy (TEM): Provides high-resolution imaging of the crystal structure, allowing for the direct visualization of atomic columns, grain boundaries, and defects like dislocations and stacking faults. numberanalytics.com

Scanning Electron Microscopy (SEM): Used to observe the surface morphology and microstructure of the material. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS) , it provides elemental composition mapping. numberanalytics.com

Spectroscopy:

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that yields information about the elemental composition and chemical (oxidation) states of the atoms in the top few nanometers of the material. numberanalytics.com

Diffraction and Scattering:

X-ray Diffraction (XRD): The standard method for determining the crystal structure and phase purity of a compound. numberanalytics.com

Electron Backscatter Diffraction (EBSD): An SEM-based technique that provides crystallographic orientation information, allowing for the mapping of grain structure, texture, and phase distribution.

Pair Distribution Function (PDF) Analysis: Derived from total X-ray or neutron scattering data, the PDF provides information on the local atomic structure, including short-range order and atomic correlations, which is particularly valuable for understanding disordered or nanocrystalline materials.

These techniques, when used in combination, provide a comprehensive picture of the material from the atomic to the macroscopic scale, which is crucial for understanding how synthesis conditions affect the final structure and properties of Ir-La compounds.

Technique Information Obtained Relevance to Ir-La Systems
Transmission Electron Microscopy (TEM) Atomic-resolution imaging, crystal structure, defects.Identifying dislocations, grain boundaries, and nanoscale precipitates that influence mechanical and electronic properties. numberanalytics.com
Scanning Electron Microscopy (SEM) Surface morphology, microstructure, phase distribution.Observing the effects of different processing methods on the material's microstructure. numberanalytics.com
Energy-Dispersive X-ray Spectroscopy (EDS) Elemental composition and mapping.Verifying the stoichiometry of LaIr₅ and mapping the distribution of elements in ternary/quaternary systems. numberanalytics.com
X-ray Photoelectron Spectroscopy (XPS) Surface composition and chemical/oxidation states.Determining the surface chemistry, which is critical for catalytic and corrosion applications. numberanalytics.com
X-ray Diffraction (XRD) Crystal structure, phase identification, lattice parameters.Confirming the formation of the desired intermetallic phase and identifying any secondary phases. numberanalytics.com

Integration of Theoretical and Experimental Studies for Enhanced Understanding

The most profound insights into complex materials like Iridium-Lanthanum compounds are achieved through the tight integration of theoretical modeling and experimental investigation. kaust.edu.sa This synergistic approach creates a feedback loop where experiments validate theoretical predictions, and theory provides a framework for interpreting experimental results.

The Integrated Research Cycle:

Prediction: Theoretical models, such as DFT, are used to predict the fundamental properties of a proposed Ir-La compound, including its stable crystal structure, electronic behavior, and potential for certain applications. nih.gov

Synthesis: Guided by theoretical predictions of stability, experimentalists synthesize the material using techniques like arc melting, solid-state reaction, or mechanical alloying. numberanalytics.com

Characterization: The synthesized material is then thoroughly characterized using the advanced techniques described in the previous section to determine its actual structure and properties.

Comparison and Refinement: The experimental results are compared with the initial theoretical predictions. Discrepancies between theory and experiment often reveal new physics or chemistry and are used to refine the theoretical models, leading to more accurate future predictions.

This integrated approach has proven invaluable in diverse fields, from designing III-Nitride semiconductor alloys to understanding the properties of complex iridium-based photocatalysts. nih.govkaust.edu.sa Applying this paradigm to the Ir-La system will be essential for moving beyond simple descriptions of properties towards a predictive understanding of how to design and create new materials with desired functionalities. For example, theoretical calculations could predict how doping LaIr₅ with a specific element might enhance its catalytic activity, guiding experimentalists to synthesize the most promising candidate and accelerating the discovery cycle.

Q & A

Q. What are the recommended synthesis methods for iridium-lanthanum (5/1) compounds, and how do experimental parameters influence phase purity?

Methodological Answer: Synthesis of Ir-La (5/1) compounds typically employs solid-state reactions or chemical vapor deposition (CVD). For solid-state synthesis, stoichiometric mixtures of Ir and La precursors are annealed under inert atmospheres (e.g., argon) at 800–1200°C for 12–48 hours. Phase purity is confirmed via X-ray diffraction (XRD), with Rietveld refinement to quantify impurities. Key parameters include heating rate (≤5°C/min to prevent metastable phases) and precursor purity (>99.99%). For CVD, gas-phase precursors (e.g., IrCl₃ and LaCl₃) are co-deposited on substrates at 500–700°C, with flow rates optimized to maintain a 5:1 Ir:La ratio .

Q. How can Raman spectroscopy and XRD be utilized to resolve structural ambiguities in Ir-La (5/1) compounds?

Methodological Answer: Raman spectroscopy identifies vibrational modes sensitive to Ir-La bonding (e.g., 200–400 cm⁻¹ for Ir-La stretching). XRD refines lattice parameters (e.g., cubic vs. hexagonal phases) using Rietveld analysis. For ambiguous cases, pair distribution function (PDF) analysis of synchrotron XRD data resolves short-range disorder. Cross-validate with energy-dispersive X-ray spectroscopy (EDS) to confirm stoichiometry. Example workflow: Collect XRD data (2θ = 10–80°, step size 0.02°), then compare experimental Raman peaks to DFT-simulated spectra .

Q. What protocols ensure accurate solubility measurements of Ir-La (5/1) in aqueous and non-aqueous solvents?

Methodological Answer: Use gravimetric analysis for solubility determination:

  • Saturate solvents (e.g., HNO₃, DMF) with powdered Ir-La (5:1) at 25–80°C.
  • Filter undissolved material through 0.22 μm membranes.
  • Evaporate solvent under vacuum, then weigh residue. Report solubility as g/100g solvent ±5% error (estimated via triplicate trials). For reactive solvents (e.g., HCl), monitor pH and ionic strength to avoid decomposition. Reference IUPAC guidelines for error reporting .

Advanced Research Questions

Q. How can researchers reconcile contradictory electronic property data (e.g., conductivity, bandgap) in Ir-La (5/1) systems?

Methodological Answer: Contradictions often arise from surface oxidation or doping variability. Mitigation strategies:

  • Conduct X-ray photoelectron spectroscopy (XPS) to detect surface oxidation (e.g., La₂O₃ peaks at ~835 eV).
  • Use Hall effect measurements under inert conditions to isolate bulk conductivity.
  • Apply density functional theory (DFT) to model band structure under varying defect concentrations. Example: If reported bandgaps range 1.2–1.8 eV, compute defect formation energies to identify dominant impurities .

Q. What statistical methods are optimal for analyzing error propagation in thermodynamic data (e.g., ΔG, ΔH) for Ir-La (5/1)?

Methodological Answer: Apply Monte Carlo simulations to propagate errors from primary measurements (e.g., calorimetry, solubility). For ΔG calculation:

  • Input uncertainties in temperature (±0.1°C), pressure (±1 kPa), and compositional analysis (±2 at.%).
  • Run 10,000 iterations to derive 95% confidence intervals. Report combined standard uncertainties following IUPAC guidelines .

Q. How can density functional theory (DFT) predict Ir-La (5/1) interfacial properties, and what functional/basis sets are most reliable?

Methodological Answer: Use the Vienna Ab-initio Simulation Package (VASP) with PAW pseudopotentials. Recommended:

  • Hybrid functionals (HSE06) for bandgap accuracy.
  • Basis sets: Ir (5d⁶6s²), La (5d⁰6s²5p⁶).
  • Include spin-orbit coupling for magnetic moment calculations. Validate with experimental XRD lattice parameters (e.g., <3% deviation) .

Data Analysis and Reporting

Q. How should researchers design experiments to optimize Ir-La (5/1) synthesis parameters using design of experiments (DoE)?

Methodological Answer: Implement a Box-Behnken design with three factors: temperature (X₁), time (X₂), and precursor ratio (X₃). Response variables: phase purity (Y₁) and crystallite size (Y₂). For 15 runs:

  • Analyze via ANOVA to identify significant factors (p < 0.05).
  • Use response surface methodology (RSM) to locate optima. Example: A curvature in Y₁ vs. X₁ indicates non-linear annealing effects .

Q. What strategies validate magnetic susceptibility measurements in Ir-La (5/1) compounds with conflicting literature values?

Methodological Answer: Use a SQUID magnetometer with in-situ calibration (e.g., Pd standard). For Gray balance method:

  • Measure force on sample in gradient field (0.1–1 T).
  • Correct for diamagnetic contributions (e.g., sample holder).
  • Cross-check with Evans method (NMR-based susceptibility). Report results as χ_m ± 5% with temperature-dependent hysteresis loops .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.